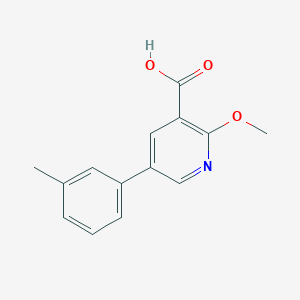
2-Chloro-5-(3-methylphenyl)isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-methylphenyl)isonicotinic acid (2C5MPA) is an organic compound with a molecular formula of C9H7ClNO2. It is a white, crystalline solid with a melting point of 130-132 °C. 2C5MPA is an important intermediate for the synthesis of various pharmaceuticals, including antipsychotics and anxiolytics. It is also used as a catalyst for various organic reactions.
Mecanismo De Acción
2-Chloro-5-(3-methylphenyl)isonicotinic acid, 95% is believed to act on the central nervous system by binding to the serotonin 5-HT2A receptor. This binding causes an increase in the activity of the receptor, resulting in an increase in the release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
2-Chloro-5-(3-methylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to have an anxiolytic effect, as well as an antidepressant effect. Additionally, it has been shown to have a sedative effect, as well as an anticonvulsant effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-methylphenyl)isonicotinic acid, 95% is a relatively inexpensive compound, making it a useful tool for laboratory experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also a relatively toxic compound and should be handled with care.
Direcciones Futuras
Future research on 2-Chloro-5-(3-methylphenyl)isonicotinic acid, 95% could focus on its potential therapeutic applications. Additionally, further research could be done to determine its potential side effects. Additionally, research could be done to determine the optimal dosage for various therapeutic applications. Other potential future directions include the development of new synthesis methods and the investigation of its potential use as a catalyst for organic reactions.
Métodos De Síntesis
2-Chloro-5-(3-methylphenyl)isonicotinic acid, 95% can be synthesized from the reaction of 2-chloro-5-methylphenol and isonicotinic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid. The reaction is exothermic and yields a white, crystalline solid.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-methylphenyl)isonicotinic acid, 95% is used as a model compound to study the mechanism of action of various drugs. It has been used to study the mechanism of action of antipsychotics and anxiolytics. Additionally, it has been used to study the mechanism of action of various other drugs, such as anticonvulsants and antidepressants.
Propiedades
IUPAC Name |
2-chloro-5-(3-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-3-2-4-9(5-8)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVIQRHNAHGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686928 |
Source


|
| Record name | 2-Chloro-5-(3-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261988-11-7 |
Source


|
| Record name | 2-Chloro-5-(3-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














